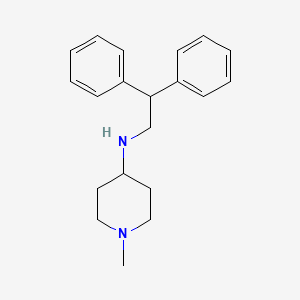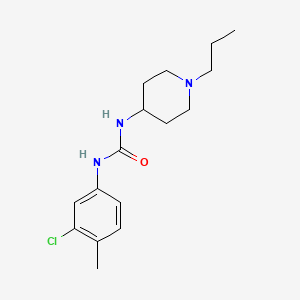
1-phenyl-N-propylcyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-N-propylcyclopentanecarboxamide, also known as PPCP, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a psychoactive drug that has been used for scientific research purposes due to its ability to mimic the effects of cannabis. PPCP is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
作用机制
1-phenyl-N-propylcyclopentanecarboxamide acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of 1-phenyl-N-propylcyclopentanecarboxamide, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
1-phenyl-N-propylcyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to the psychoactive effects of the drug. 1-phenyl-N-propylcyclopentanecarboxamide has also been shown to decrease the release of GABA, which is responsible for inhibiting neurotransmitter release. This results in the increased release of neurotransmitters such as dopamine and serotonin.
实验室实验的优点和局限性
1-phenyl-N-propylcyclopentanecarboxamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, making it a suitable substitute for cannabis in studies of cannabinoids. 1-phenyl-N-propylcyclopentanecarboxamide is also relatively easy to synthesize, making it readily available for scientific research. However, 1-phenyl-N-propylcyclopentanecarboxamide has some limitations for use in lab experiments. It is a psychoactive drug, which can make it difficult to control for the effects of the drug on study participants. Additionally, 1-phenyl-N-propylcyclopentanecarboxamide has a relatively short half-life, which can make it difficult to study the long-term effects of the drug.
未来方向
There are several future directions for research on 1-phenyl-N-propylcyclopentanecarboxamide. One area of research is the development of new synthetic cannabinoids that are more potent and selective for the CB1 receptor. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and body. Additionally, there is a need for research on the potential therapeutic uses of synthetic cannabinoids, including the treatment of pain, anxiety, and addiction.
合成方法
1-phenyl-N-propylcyclopentanecarboxamide can be synthesized using various methods, including the Friedel-Crafts acylation reaction, Grignard reaction, and reductive amination. The most common method used for the synthesis of 1-phenyl-N-propylcyclopentanecarboxamide is the Friedel-Crafts acylation reaction. This method involves the reaction of phenylacetyl chloride with propylcyclopentanone in the presence of a Lewis acid catalyst.
科学研究应用
1-phenyl-N-propylcyclopentanecarboxamide has been used extensively in scientific research to study the effects of cannabinoids on the human body. It is commonly used as a substitute for cannabis due to its similar effects on the CB1 receptor. 1-phenyl-N-propylcyclopentanecarboxamide has been used to study the effects of cannabinoids on memory, anxiety, and addiction.
属性
IUPAC Name |
1-phenyl-N-propylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-12-16-14(17)15(10-6-7-11-15)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLASHXKFWQXISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5380317.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5380321.png)
![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5380339.png)
![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5380342.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380350.png)
![7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5380358.png)

![N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5380374.png)
![N-(4-ethoxyphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5380381.png)
![3-(2-furyl)-7-(2-furylmethylene)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5380389.png)

![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5380398.png)
![2-chloro-4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5380400.png)